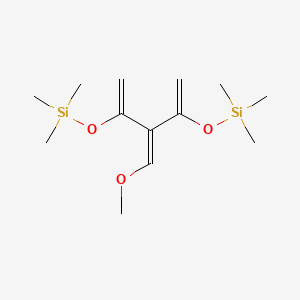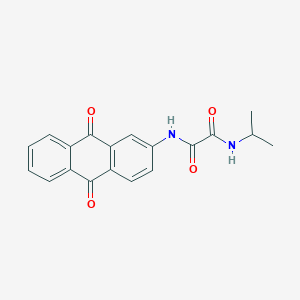![molecular formula C24H20N2O2 B14370456 Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis- CAS No. 93621-65-9](/img/structure/B14370456.png)
Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- is a complex organic compound characterized by the presence of two naphthalene rings connected through an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- typically involves the reaction of 1,1’-binaphthalene-2,2’-diamine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of catalysts can further improve the yield and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N,N’-[4,4’-dibromo[2,2’-binaphthalene]-1,1’-diyl]bis-
- N,N’-Bis(1-naphthyl)acetamide
- N,N’-Bis(2-naphthyl)acetamide
Uniqueness
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of two naphthalene rings connected through an acetamide linkage provides a rigid and planar structure, enhancing its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
93621-65-9 |
|---|---|
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[1-(2-acetamidonaphthalen-1-yl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C24H20N2O2/c1-15(27)25-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)26-16(2)28/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
AQCCBDGMEOKIOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


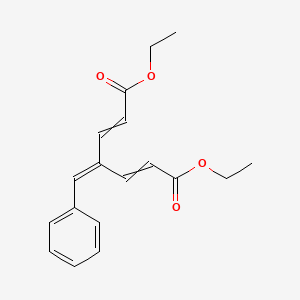

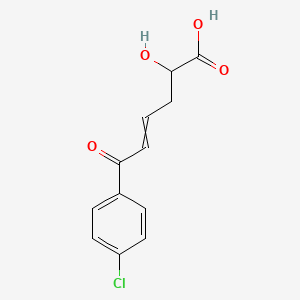
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
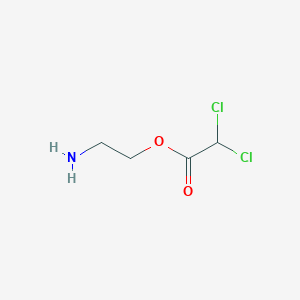
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)

